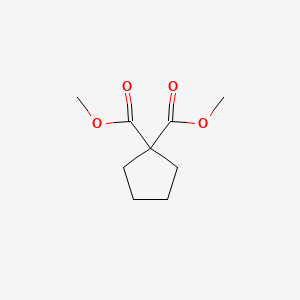

Dimethyl cyclopentane-1,1-dicarboxylate

Description

Historical Context of Dicarboxylate Chemistry in Cyclopentane (B165970) Systems

The exploration of dicarboxylate chemistry within cyclopentane frameworks has a rich history, initially driven by the desire to understand the stereochemistry and reactivity of cyclic systems. Early investigations in the late 19th and early 20th centuries laid the groundwork for the synthesis of various cyclopentane dicarboxylic acids and their corresponding esters. These pioneering studies often focused on the synthesis of vicinal dicarboxylates (where the ester groups are on adjacent carbons) as part of broader investigations into the structure and properties of alicyclic compounds.

A significant conceptual advance relevant to the synthesis of geminal dicarboxylates like dimethyl cyclopentane-1,1-dicarboxylate is the Thorpe-Ingold effect, first reported in 1915. wikipedia.org This principle posits that the presence of bulky substituents, such as two ester groups on the same carbon, can accelerate intramolecular cyclization reactions by altering the bond angles of the acyclic precursor, thereby bringing the reactive ends closer together. wikipedia.orglucp.net This effect provides a theoretical underpinning for the efficient formation of the cyclopentane ring from an appropriate open-chain precursor. While early work focused on various dicarboxylate isomers, the specific challenges and synthetic utility of the 1,1-dicarboxylate substitution pattern have gained more focused attention in modern synthetic chemistry.

Significance of this compound as a Synthetic Synthon

The significance of this compound as a synthetic synthon lies in its ability to serve as a precursor to a variety of functionalized cyclopentane derivatives. The two ester groups can be manipulated in numerous ways, either individually or together, to introduce new functional groups and build molecular complexity.

One of the key transformations of this compound is its hydrolysis followed by decarboxylation. The presence of two ester groups on the same carbon facilitates the loss of one carboxyl group upon heating, leading to the formation of cyclopentanecarboxylic acid or its derivatives. This process is a valuable method for introducing a single carboxyl group onto a cyclopentane ring. researchgate.netbyjus.com

Furthermore, the ester groups can be reduced to alcohols, converted to amides, or participate in a range of other ester-based chemical transformations. The methylene (B1212753) groups of the cyclopentane ring can also be functionalized, offering additional sites for chemical modification. While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its analogous cyclopropane (B1198618) derivative, dimethyl cyclopropane-1,1-dicarboxylate, is a well-established intermediate in the synthesis of pharmaceuticals and insecticides. nih.gov This suggests a similar potential for the cyclopentane counterpart in accessing valuable target molecules.

The synthesis of this compound itself is a prime example of the application of fundamental organic reactions. A common and efficient method for its preparation involves the reaction of a malonic ester, such as dimethyl malonate, with a 1,4-dihalobutane in the presence of a base. This reaction proceeds via a double alkylation of the malonic ester, leading to the formation of the five-membered ring.

Overview of Current Research Landscape and Key Challenges

The current research landscape involving cyclopentane derivatives is vibrant and expanding, with a focus on the development of novel synthetic methodologies for the construction of highly functionalized and stereochemically complex five-membered rings. nih.govworktribe.comnih.gov While research directly centered on this compound is not as prominent as for some other cyclic systems, the principles underlying its synthesis and reactivity are integral to this broader field.

Key challenges in this area include the stereoselective synthesis of substituted cyclopentanes. Achieving high levels of control over the spatial arrangement of substituents on the cyclopentane ring is crucial for the synthesis of biologically active molecules and advanced materials. Modern synthetic strategies often employ catalysis, including transition metal catalysis and organocatalysis, to achieve high levels of stereocontrol in cyclopentane synthesis. nih.gov

Another area of active research is the development of more efficient and environmentally benign synthetic routes to cyclopentane derivatives. This includes the use of readily available starting materials, minimizing the number of synthetic steps, and reducing the generation of waste. The synthesis of functionalized cyclopentanes from renewable resources is also a growing area of interest.

While this compound provides a robust platform for accessing a range of cyclopentane structures, future research may focus on expanding its synthetic utility through the development of new, selective transformations of its functional groups. Furthermore, the exploration of its applications in materials science and medicinal chemistry remains a promising avenue for future investigation.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 6705-47-1 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Not readily available |

| Density | Not readily available |

Note: Physical property data for this specific compound is not widely reported in standard databases.

Table 2: Common Synthetic Reactions Involving Dicarboxylates

| Reaction | Description | Relevance to this compound |

| Hydrolysis | Conversion of esters to carboxylic acids. | Can be used to form cyclopentane-1,1-dicarboxylic acid. |

| Decarboxylation | Loss of a carboxyl group as carbon dioxide. | Subsequent to hydrolysis, can yield cyclopentanecarboxylic acid. researchgate.netbyjus.com |

| Reduction | Conversion of esters to alcohols. | Can be used to synthesize 1,1-bis(hydroxymethyl)cyclopentane. |

| Amidation | Reaction with amines to form amides. | Allows for the introduction of nitrogen-containing functional groups. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopentane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWFABKKWDZKCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504273 | |

| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74090-15-6 | |

| Record name | Dimethyl cyclopentane-1,1-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethyl Cyclopentane 1,1 Dicarboxylate and Its Derivatives

Classical Esterification Approaches

The most direct route to dimethyl cyclopentane-1,1-dicarboxylate is the esterification of cyclopentane-1,1-dicarboxylic acid. This transformation can be effectively carried out using both acid and base-mediated methods.

Acid-Catalyzed Esterification of Cyclopentane-1,1-dicarboxylic Acid

The Fischer-Speier esterification, a cornerstone of organic synthesis, is a widely employed method for the preparation of esters from carboxylic acids and alcohols in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com In the synthesis of this compound, cyclopentane-1,1-dicarboxylic acid is reacted with an excess of methanol (B129727), which often serves as both the reactant and the solvent. The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). sciencemadness.org

The mechanism of this acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, leading to the elimination of a water molecule and the formation of the ester. Each step in this process is reversible, necessitating specific strategies to drive the reaction to completion. sciencemadness.org

To maximize the yield of this compound, several reaction parameters must be carefully optimized. The key factors influencing the efficiency of the Fischer esterification are the molar ratio of reactants, the concentration of the acid catalyst, and the reaction temperature.

Reactant Ratio: Employing a large excess of methanol is a common strategy to shift the reaction equilibrium towards the formation of the diester, in accordance with Le Chatelier's principle. tamu.edu In some procedures, methanol is used as the solvent to ensure it is present in a significant excess. google.com

Catalyst Loading: The amount of acid catalyst plays a crucial role. While a higher catalyst concentration can accelerate the reaction, it may also lead to undesirable side reactions. Therefore, an optimal catalyst loading, typically ranging from a catalytic amount to a specific molar equivalent, is essential for achieving high conversion without compromising the purity of the product. hillpublisher.comresearchgate.net For dicarboxylic acids, the amount of catalyst can be critical in ensuring both carboxyl groups are esterified. google.com

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol, which for methanol is approximately 65 °C. tamu.edu Heating the reaction mixture increases the rate of reaction, allowing equilibrium to be reached more quickly.

| Parameter | Condition | Rationale | Typical Range |

|---|---|---|---|

| Methanol to Dicarboxylic Acid Ratio | Excess Methanol | Shifts equilibrium towards product formation. | Often used as solvent |

| Acid Catalyst (e.g., H₂SO₄) | Catalytic Amount | Increases reaction rate by protonating the carbonyl group. | 0.1 to 3 grams per mole of carboxylic acid google.com |

| Temperature | Reflux | Increases reaction rate to reach equilibrium faster. | ~65 °C (for methanol) |

A critical aspect of driving the Fischer esterification to completion is the removal of water, a byproduct of the reaction. The continuous removal of water from the reaction mixture effectively shifts the equilibrium towards the ester product. A highly effective method for this is azeotropic distillation, commonly carried out using a Dean-Stark apparatus. wikipedia.orgyoutube.com

In this technique, the reaction is conducted in a solvent that forms a low-boiling azeotrope with water, such as toluene (B28343) or benzene. sciencemadness.org As the reaction mixture is heated to reflux, the azeotrope of the solvent and water distills over and is collected in the Dean-Stark trap. Upon condensation, the water, being denser than the organic solvent, settles at the bottom of the trap, while the solvent overflows and returns to the reaction flask. This continuous removal of water is a powerful tool for achieving high yields in esterification reactions. wikipedia.orgorgsyn.org While methanol itself does not form a favorable azeotrope with water for this purpose, the principle is often applied in esterifications with higher boiling alcohols or by using an entraining agent.

Base-Mediated Esterification Protocols

While acid-catalyzed esterification is more common for carboxylic acids, base-mediated protocols can also be employed, particularly through the reaction of a carboxylate salt with an alkyl halide. This method involves a two-step process. First, the cyclopentane-1,1-dicarboxylic acid is deprotonated by a base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding dicarboxylate salt. In the second step, this salt is treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an appropriate solvent like dimethylformamide (DMF) or acetone. The carboxylate anions act as nucleophiles, displacing the iodide or sulfate leaving group in an Sₙ2 reaction to yield this compound. This method can be advantageous when dealing with substrates that are sensitive to strong acids.

Cyclization Reactions in the Formation of Cyclopentane-1,1-dicarboxylates

An alternative synthetic strategy involves the construction of the cyclopentane (B165970) ring itself, with the geminal dicarboxylate functionality already incorporated into the acyclic precursor. Palladium-catalyzed reactions have emerged as powerful tools for such cyclization processes.

Palladium-Catalyzed Cyclizations

Palladium catalysts are well-known for their ability to mediate a variety of carbon-carbon bond-forming reactions, including the cyclization of 1,6-dienes. thieme-connect.com A relevant precursor for the synthesis of a this compound derivative is dimethyl 2,2-diallylmalonate.

In a study by Marks and coworkers, the cycloisomerization of dimethyl diallylmalonate was investigated using a cationic palladium phenanthroline complex. acs.orgnih.gov This reaction leads to the formation of various cyclopentene (B43876) derivatives, including 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane. The proposed mechanism involves the formation of a palladium cyclopentyl chelate complex as a key intermediate. acs.orgnih.gov While this specific example yields an unsaturated and substituted cyclopentane ring, the underlying principle of palladium-catalyzed cyclization of a diallylmalonate derivative demonstrates a viable pathway to the core structure of cyclopentane-1,1-dicarboxylates. Further modifications of the substrate and reaction conditions could potentially lead to the direct synthesis of the saturated this compound.

Reductive Cyclization of Diallylmalonates

While less commonly reported for the specific synthesis of this compound compared to other methods, reductive cyclization of diallylmalonates represents a potential pathway. This type of reaction typically involves the use of a transition metal catalyst to facilitate an intramolecular coupling of the two alkene moieties, followed by a reduction step. The process can be conceptualized as an intramolecular reductive coupling of the two double bonds. In related systems, catalysts based on metals like nickel or titanium are often employed to promote such transformations. The challenge in these reactions often lies in controlling the regioselectivity and preventing competing side reactions such as oligomerization or simple reduction of the double bonds without cyclization.

Cycloisomerization of Dienes with Palladium Procatalysts

A more prominent and well-documented approach for the synthesis of cyclopentene derivatives from diallylmalonates is palladium-catalyzed cycloisomerization. This reaction does not involve a net reduction but rather an intramolecular rearrangement of a 1,6-diene to a vinylcyclopentane (B1346689) derivative.

Detailed mechanistic studies have been conducted on the cycloisomerization of dimethyl diallylmalonate itself using cationic palladium phenanthroline complexes. acs.orgnih.gov For instance, the complex [(phen)Pd(Me)CNCH3]+[BAr4]- has been shown to be an effective catalyst. nih.gov The reaction proceeds through a proposed mechanism involving hydropalladation of one of the olefin groups, followed by intramolecular carbometalation to form a palladium-cyclopentylmethyl intermediate. acs.orgnih.gov Subsequent β-hydride elimination and re-addition steps can lead to isomerization, ultimately yielding a mixture of cyclopentene products. nih.gov

When dimethyl diallylmalonate is treated with a catalytic amount (5 mol %) of [(phen)Pd(Me)CNCH3]+[BAr4]- in 1,2-dichloroethane (B1671644) (DCE) at 40°C, a mixture of cyclopentene derivatives is formed. nih.gov The major product is typically 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene, alongside other isomers such as 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene and 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane. nih.gov The product distribution can be influenced by the reaction conditions and the specific palladium catalyst and ligands employed. organic-chemistry.org

| Product | Structure | Relative Ratio |

|---|---|---|

| 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene | (Structure not shown) | 27 |

| 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene | (Structure not shown) | 2.2 |

| 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane | (Structure not shown) | 1.0 |

Radical-Mediated Cyclizations

Radical reactions provide a powerful set of tools for the formation of five-membered rings, often proceeding under mild conditions and exhibiting high levels of functional group tolerance. These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an unsaturated bond.

Iodine Atom Transfer [3+2]-Cycloaddition using Homoallyl Radical Precursors

A highly effective radical-based strategy for synthesizing functionalized cyclopentane derivatives is the iodine atom transfer [3+2]-cycloaddition. In this approach, a homoallyl radical precursor is used to generate a key radical intermediate that undergoes a cascade of reactions. A prominent precursor for this transformation is dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate. researchgate.netacs.org

Upon treatment with a radical initiator, such as triethylborane (B153662) (Et3B), the iodomethylcyclopropane derivative generates a homoallyl radical. This radical then adds to an alkene, and the resulting adduct undergoes a 5-exo-trig cyclization to form a cyclopentylmethyl radical. Subsequent iodine atom transfer from the starting material propagates the radical chain and yields the functionalized cyclopentane product. researchgate.netacs.org This method allows for the construction of highly substituted cyclopentane rings in good yields. acs.org

| Alkene Substrate | Product | Yield (%) |

|---|---|---|

| 1-Octene | Dimethyl 3-(iodomethyl)-4-hexylcyclopentane-1,1-dicarboxylate | 85 |

| Methyl acrylate | Dimethyl 3-(iodomethyl)-4-(methoxycarbonyl)cyclopentane-1,1-dicarboxylate | 75 |

Radical Cascade Reactions

The same homoallyl radical precursor, dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, can also be employed in more complex radical cascade reactions. acs.orgnih.gov When this precursor is reacted with 1,4-dienes or 1,4-enynes, a sequence of intramolecular cyclizations can occur after the initial intermolecular addition, leading to the formation of bicyclic systems. acs.orgnih.gov

For example, the reaction of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate with a 1,4-diene, initiated by triethylborane, can lead to the formation of functionalized bicyclo[3.3.0]octane derivatives in a single step. acs.orgnih.gov This process involves the initial formation of the homoallyl radical, its addition to one of the double bonds of the diene, a subsequent 5-exo cyclization of the resulting radical onto the second double bond, and finally, iodine atom transfer to furnish the bicyclic product. acs.org This demonstrates the utility of this radical precursor in constructing complex polycyclic frameworks.

Intramolecular Condensation and Cycloalkylation Strategies

Classical methods involving the formation of enolates and their subsequent intramolecular reactions remain a cornerstone of carbocyclic ring synthesis. These strategies are particularly relevant for the synthesis of this compound due to the presence of the malonate moiety.

Alkylation of Malonate Derivatives (Analogous to Cyclopropane (B1198618) Systems)

The synthesis of this compound can be achieved through an intramolecular dialkylation of dimethyl malonate, a method analogous to the well-known synthesis of cyclopropane-1,1-dicarboxylic esters from malonates and 1,2-dihalides. This approach is a specific application of the Perkin alicyclic synthesis. drugfuture.com

In this strategy, dimethyl malonate is treated with a base, such as sodium ethoxide, to generate the corresponding enolate. This nucleophilic enolate is then reacted with a 1,4-dihalobutane, such as 1,4-dibromobutane (B41627) or 1,4-diiodobutane. The reaction proceeds via a sequential twofold nucleophilic substitution. The first alkylation forms an intermediate, which still possesses an acidic proton on the α-carbon. A second deprotonation by the base generates a new enolate that undergoes an intramolecular S_N2 reaction, displacing the second halide and closing the five-membered ring to yield this compound. baranlab.org The efficiency of this cyclization is influenced by factors such as the choice of base, solvent, and the nature of the leaving groups on the alkane chain.

| Compound Name |

|---|

| This compound |

| Diallylmalonate |

| Dimethyl diallylmalonate |

| [(phen)Pd(Me)CNCH3]+[BAr4]- |

| 1,2-dichloroethane |

| 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene |

| 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene |

| 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane |

| Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate |

| Triethylborane |

| 1-Octene |

| Methyl acrylate |

| Dimethyl 3-(iodomethyl)-4-hexylcyclopentane-1,1-dicarboxylate |

| Dimethyl 3-(iodomethyl)-4-(methoxycarbonyl)cyclopentane-1,1-dicarboxylate |

| Bicyclo[3.3.0]octane |

| Dimethyl malonate |

| Cyclopropane-1,1-dicarboxylic ester |

| Sodium ethoxide |

| 1,4-dihalobutane |

| 1,4-dibromobutane |

| 1,4-diiodobutane |

Derivatization from Precursors for Substituted Dimethyl cyclopentane-1,1-dicarboxylates

The synthesis of substituted dimethyl cyclopentane-1,1-dicarboxylates often leverages precursor molecules that already contain the cyclopentane core. This approach allows for the strategic introduction of various functional groups, leading to a diverse range of derivatives. Methodologies can be broadly categorized into the derivatization of existing functionalized cyclopentanes and the construction of the ring system through multi-component reactions.

Preparation from Functionalized Cyclopentane Derivatives

The synthesis of complex cyclopentane derivatives can be efficiently achieved by starting with cyclopentane rings that are already functionalized. This strategy allows for the stereocontrolled introduction of substituents and the construction of intricate molecular architectures.

One notable approach begins with readily available chiral precursors, such as sugars, to create highly functionalized cyclopentanes. For example, polyhydroxylated cyclopentane β-amino acid derivatives have been synthesized from D-mannose and D-galactose. nih.gov A key step in this process is the ring-closing metathesis (RCM) of a polysubstituted diene intermediate, which effectively forms the five-membered ring. This is followed by stereoselective functionalization to yield complex cyclopentane structures. nih.gov

Another powerful method involves the direct functionalization of C-H bonds on a pre-existing cyclopentane ring. Transannular C–H arylation of cyclopentane carboxylic acids has been demonstrated using palladium catalysis. nih.gov This technique allows for the selective introduction of aryl groups at the γ-position, providing access to a family of compounds that would otherwise require lengthy synthetic sequences. nih.gov The reaction is directed by the native carboxylic acid functional group, showcasing high selectivity for the transannular position over typically more reactive C-H bonds. nih.gov

Furthermore, existing functionalized cyclopentanes, such as those bearing hydroxyl or halogen groups, can serve as versatile platforms for derivatization. For instance, cis,cis,cis,cis-1,2,3,4,5-pentakis(hydroxymethyl)cyclopentane can be prepared and subsequently modified. beilstein-journals.org The hydroxyl groups can be converted into better leaving groups, like mesylates or bromides, to facilitate nucleophilic substitution and elimination reactions, paving the way for further structural diversification. researchgate.net

The following table summarizes representative transformations starting from functionalized cyclopentane precursors.

| Precursor Type | Key Transformation | Resulting Derivative |

| Polysubstituted Diene (from Hexoses) | Ring-Closing Metathesis (RCM) & Aza-Michael Addition | Polyhydroxylated Cyclopentane β-Amino Acid Ester nih.gov |

| Cyclopentane Carboxylic Acid | Palladium-Catalyzed Transannular γ-C–H Arylation | γ-Aryl Cyclopentane Carboxylic Acid nih.gov |

| Poly-hydroxymethyl Cyclopentane | Esterification / Halogenation | Poly-mesylated or Poly-brominated Cyclopentane researchgate.net |

| Cyclopentadiene Derivative | Diels-Alder Cycloaddition with Maleic Anhydride | Bicyclic Diester Adduct beilstein-journals.org |

Multi-Component Reaction Sequences for Complex Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer a highly efficient route to complex molecular architectures. nih.gov These reactions are characterized by high atom economy and step efficiency, enabling the rapid construction of diverse compound libraries from simple precursors.

A prominent strategy for assembling highly substituted cyclopentane rings is through formal [3+2] cycloaddition reactions. researchgate.net This approach often involves the reaction of donor-acceptor cyclopropanes (DACs) with various dipolarophiles. The polarization of the carbon-carbon bond in the DAC allows it to act as a 1,3-zwitterionic synthon upon activation by a Lewis acid or an organocatalyst. researchgate.net

For instance, an efficient [3+2] cycloaddition between cyanocyclopropanecarbonates and (E)-3-aryl-2-cyanoacrylates, mediated by an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yields highly functionalized cyclopentane derivatives in good yields. researchgate.net This process demonstrates high diastereoselectivity, allowing for precise control over the stereochemistry of the newly formed chiral centers. researchgate.netresearchgate.net Such methods provide a powerful tool for generating polysubstituted cyclopentanes that can serve as advanced precursors to complex target molecules. researchgate.net

The versatility of this approach allows for the synthesis of not only functionalized monocyclic cyclopentanes but also bicyclic structures, expanding the range of accessible molecular scaffolds. researchgate.net

The table below illustrates examples of multi-component strategies for the synthesis of complex cyclopentane architectures.

| Reaction Type | Components | Catalyst/Mediator | Resulting Architecture |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, (E)-3-aryl-2-cyanoacrylate | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Highly Functionalized Polysubstituted Cyclopentane researchgate.net |

| [3+2] Cycloaddition | Donor-Acceptor Cyclopropane, 1,3-Diene | Lewis Acid | Functionalized Cyclopentane or Bicyclic Cyclopentane researchgate.net |

| Povarov Reaction | Phenylalanine derivative, 2,6-dichlorobenzaldehyde, N-vinyl-2-pyrrolidone | Ammonium (B1175870) cerium (IV) nitrate | Precursor to quinoline-fused cyclic systems nih.gov |

| Doebner Reaction | Pyruvic acid, 4-fluoroaniline, 4-(2′-fluorophenyl)benzaldehyde | None (thermal) | Precursor to complex quinoline (B57606) carboxylic acids nih.gov |

Chemical Reactivity and Transformative Processes of Dimethyl Cyclopentane 1,1 Dicarboxylate

Transformations Involving the Ester Functionality

The dual ester groups at the C1 position are the primary sites of chemical reactivity, undergoing a variety of nucleophilic acyl substitution and reduction reactions.

The ester groups of dimethyl cyclopentane-1,1-dicarboxylate can be readily hydrolyzed to yield Cyclopentane-1,1-dicarboxylic acid. This transformation, known as saponification, is typically carried out under basic conditions. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the carbonyl carbon of each ester group. This is followed by an acidic workup to protonate the resulting dicarboxylate salt, yielding the final dicarboxylic acid product. oregonstate.edu This process is analogous to the hydrolysis of other dialkyl malonates. researchgate.net

Reaction Summary: Hydrolysis

| Reactant | Reagents | Product | Reaction Type |

|---|

The two ester functionalities can be reduced to primary alcohols, converting this compound into (Cyclopentane-1,1-diyl)dimethanol. researchgate.net This transformation requires a strong reducing agent, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose, effectively reducing both ester groups to the corresponding diol. oregonstate.edu

Reaction Summary: Reduction

| Reactant | Reagents | Product | Reaction Type |

|---|

The carbonyl carbons of the ester groups are electrophilic and susceptible to attack by various nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org Besides hydrolysis (using OH⁻ as the nucleophile), other significant reactions in this category include:

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst replaces the methyl groups with other alkyl groups, forming a new diester.

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert one or both ester groups into amides. This typically requires heat or catalysis.

Cyclopentane-1,1-dicarboxylic acid, the product of hydrolysis, is a derivative of malonic acid. Like other geminal dicarboxylic acids, it readily undergoes decarboxylation upon heating. masterorganicchemistry.com The reaction proceeds through a concerted, cyclic six-membered transition state where the carboxyl hydrogen is transferred to the carbonyl oxygen of the second carboxyl group, leading to the cleavage of a C-C bond and the elimination of carbon dioxide. researchgate.netmasterorganicchemistry.com The initial product is an enol, which rapidly tautomerizes to the more stable final product, cyclopentanecarboxylic acid. masterorganicchemistry.com This thermal decarboxylation is a characteristic reaction of β-keto acids and malonic acids. masterorganicchemistry.com

Reaction Summary: Decarboxylation

| Reactant | Conditions | Key Intermediate | Product |

|---|

Cyclopentane (B165970) Ring Reactivity and Functionalization

The saturated cyclopentane ring of this compound is generally unreactive towards cycloaddition reactions, which require the presence of π-electron systems. wikipedia.org To engage the ring in such transformations, it must first be functionalized to introduce unsaturation.

The parent compound, having a saturated ring, cannot directly participate as a component in cycloaddition reactions. However, synthetic modification can generate reactive intermediates capable of undergoing these transformations.

Diels-Alder Reaction: To utilize the cyclopentane framework in a Diels-Alder ([4+2] cycloaddition) reaction, a double bond must be introduced into the ring, for instance, through an elimination reaction on a suitably functionalized derivative. youtube.com The resulting cyclopentene (B43876) derivative, bearing the electron-withdrawing gem-diester group, could then act as a dienophile, reacting with a conjugated diene to form a bicyclic adduct. masterorganicchemistry.com Cyclopentadiene and its derivatives are known to be highly reactive dienes in Diels-Alder reactions. nih.gov

[2+2] Cycloaddition: For the ring system to participate in a [2+2] cycloaddition, an exocyclic double bond could be created, for example, through a Knoevenagel condensation of cyclopentanone (B42830) with dimethyl malonate to form dimethyl 2-cyclopentylidenemalonate. This derivative could then undergo a photochemical [2+2] cycloaddition with an alkene to form a spirocyclic cyclobutane (B1203170) ring system. libretexts.org Thermal [2+2] cycloadditions are also possible with specific partners like ketenes. libretexts.org

Introduction of Additional Functionalities on the Cyclopentane Skeleton

The functionalization of the saturated carbocyclic core of cyclopentane derivatives is a key strategy for building molecular complexity. While the 1,1-diester moiety provides a gem-disubstituted pattern, introducing additional functional groups at other positions on the cyclopentane ring is crucial for synthesizing more complex target molecules. One advanced method for achieving this is through palladium-catalyzed C–H activation, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds.

Research into transannular C–H functionalization has demonstrated that cycloalkane carboxylic acids can be selectively functionalized. For instance, α-substituted cyclopentane carboxylic acids can undergo γ-C–H arylation. nih.gov This process, directed by the native carboxylic acid group, allows for the introduction of aryl groups onto the ring with high diastereoselectivity. nih.gov Although this research focuses on the free carboxylic acid, it highlights a powerful strategy for functionalizing the cyclopentane skeleton, which is relevant to derivatives like this compound after selective hydrolysis.

The following table summarizes representative examples of palladium-catalyzed γ-C–H arylation on the cyclopentane ring of α-substituted cyclopentane carboxylic acids.

Table 1: Palladium-Catalyzed γ-C–H Arylation of α-Substituted Cyclopentane Carboxylic Acids

| Starting Carboxylic Acid | Aryl Iodide Coupling Partner | Ligand | Yield |

|---|---|---|---|

| α-propyl cyclopentane carboxylic acid | 4-iodo-1,2-dimethylbenzene | QuinNuPyridone L1 | 70% |

| α-propyl cyclopentane carboxylic acid | 1-fluoro-4-iodobenzene | QuinNuPyridone L1 | 66% |

| α-phenyl cyclopentane carboxylic acid | 1-iodo-4-nitrobenzene | QuinNuPyridone L2 | 65% |

| α-phenyl cyclopentane carboxylic acid | methyl 4-iodobenzoate | QuinNuPyridone L2 | 49% |

Catalytic Transformations Utilizing this compound

Catalysis offers efficient and selective routes for transforming this compound and related substrates into more complex structures. Palladium complexes, Lewis acids, and photochemical methods have all been employed to achieve unique chemical transformations.

Palladium catalysis is a powerful tool for C-C bond formation. While direct reactions with this compound are specific, related palladium-catalyzed processes that construct or functionalize the methylene (B1212753) cyclopentane scaffold are well-documented. For instance, palladium-catalyzed alkene difunctionalization reactions have been developed to synthesize functionalized methylene cyclopentanes. nih.gov These reactions couple 1,5-dien-2-yl triflates with active methylene compounds, such as diethyl malonate, to form cyclopentane rings in good yield and diastereoselectivity. nih.gov

A related transformation involves the palladium-catalyzed intramolecular addition of active methylene compounds to alkynes, followed by cross-coupling. rsc.org This methodology leads to the formation of derivatives such as Dimethyl (2E)-2-benzylidenecyclopentane-1,1-dicarboxylate. rsc.org This demonstrates a route to functionalize the cyclopentane ring at a position adjacent to the gem-diester group.

Table 2: Synthesis of Methylene Cyclopentanes via Palladium-Catalyzed Reactions

| Reactant 1 (Diene) | Reactant 2 (Active Methylene Compound) | Palladium Catalyst/Ligand | Product | Yield |

|---|---|---|---|---|

| 1,5-dien-2-yl triflate derivative | Diethyl malonate | Pd(OAc)₂ / BrettPhos | Malonate-substituted methylene cyclopentane | 84% |

| 1,5-dien-2-yl triflate derivative | Ethyl Acetoacetate | Pd(OAc)₂ / dppBz | Acetoacetate-substituted methylene cyclopentane | 77% |

| 1,5-dien-2-yl triflate derivative | Diethyl benzylmalonate | Pd(OAc)₂ / dppBz | Benzylmalonate-substituted methylene cyclopentane | 74% |

Lewis acids can activate substrates and promote unique reaction pathways. The reaction of donor-acceptor cyclopropanes, which are structurally related to cyclopentanes and often serve as precursors, with aldehydes is a prominent example. While many Lewis acids catalyze a (3+2) cycloaddition to form tetrahydrofurans, the choice of Lewis acid can dramatically alter the reaction's course. nih.gov

In a notable study, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes was investigated using Tantalum(V) chloride (TaCl₅) as a Lewis acid. nih.gov Instead of the expected cycloaddition, this combination led to the formation of substituted 4-phenyl-3,4-dihydronaphthalene-2,2(1H)-dicarboxylates in good yields. nih.gov The reaction proceeds through the formation of an active carbocation intermediate, resulting in a chlorinated tetrahydronaphthalene product with a cis arrangement of the aryl and chlorine substituents. nih.gov This outcome is unique to TaCl₅, as other Lewis acids like SnCl₄ or TiCl₄ with the same starting materials lead to different products. nih.govnih.gov

Table 3: TaCl₅-Mediated Reaction of Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes

| Aromatic Aldehyde | Product Yield |

|---|---|

| Benzaldehyde | 85% |

| p-Tolualdehyde | 81% |

| p-Chlorobenzaldehyde | 83% |

| p-Bromobenzaldehyde | 84% |

| 2-Naphthaldehyde | 82% |

Photochemical methods provide mild and efficient pathways for generating radicals and initiating unique transformations. Photo-induced decarboxylation is a powerful strategy for converting carboxylic acids into valuable intermediates. While not a direct reaction of the dimethyl ester, the corresponding dicarboxylic acid or a related α-oxocarboxylic acid can undergo such transformations to build cyclopentane scaffolds.

A green and efficient photo-induced radical addition-translocation-cyclization (RATC) reaction of terminal alkynes and α-oxocarboxylic acids has been developed to synthesize multi-functionalized cyclopentane structures. rsc.org This process operates without any external catalyst or oxidant, using water as the reaction medium. rsc.org The mechanism is proposed to involve a vinyl radical-mediated 1,5-hydrogen atom transfer (1,5-HAT) followed by cyclization. rsc.org This approach represents a modern method for the synthesis of complex cyclopentane cores from acyclic precursors through a photochemically driven cascade, highlighting the utility of decarboxylative strategies in the broader context of cyclopentane chemistry.

Mechanistic Elucidation of Reactions Involving Dimethyl Cyclopentane 1,1 Dicarboxylate

Stereochemical and Regiochemical Control Mechanisms

Control over stereochemistry and regiochemistry is fundamental in the synthesis of complex molecules. In reactions involving dimethyl cyclopentane-1,1-dicarboxylate and its analogues, this control is achieved through the strategic influence of its functional groups and the careful selection of catalytic systems.

The two ester functionalities on the C1 position of the cyclopentane (B165970) ring are potent electron-withdrawing groups. This electronic feature is central to the reactivity of the molecule and its analogues, such as in donor-acceptor cyclopropanes. nih.gov The acidity of the α-hydrogens in carbonyl compounds is attributed to the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base. ncert.nic.in This effect renders the carbon atoms adjacent to the dicarboxylate group electrophilic and susceptible to nucleophilic attack, particularly in reactions that involve ring-opening or the formation of intermediates. nih.govncert.nic.in

In reactions of related donor-acceptor systems, such as dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, the dicarboxylate groups facilitate the ring-opening process under the influence of a Lewis acid like Tantalum(V) chloride (TaCl₅). nih.govresearchgate.net The electron-withdrawing nature of the ester groups stabilizes the transition state during nucleophilic attack. ncert.nic.inlearncbse.in For instance, in nucleophilic aromatic substitution, a phenoxyl radical can act as an exceptionally strong electron-withdrawing group, lowering the barrier for nucleophilic substitution significantly. nih.gov Similarly, the gem-dicarboxylate moiety activates the molecule for specific transformations by lowering the energy barrier for key bond-forming or bond-breaking steps. This electronic activation dictates the regioselectivity of the reaction, guiding the nucleophile to a specific site. nih.gov The presence of electron-donating groups on an attacking species, in contrast, increases its nucleophilicity and can positively affect reaction velocity. nih.gov

| Substituent Type | Electronic Effect | Influence on Carbonyl Carbon | Effect on Nucleophilic Attack | Reference Example |

|---|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂) | -I, -R effect | Increases electrophilicity (decreases electron density) | Favored | p-Nitrobenzaldehyde |

| Electron-Donating (e.g., -CH₃) | +I, Hyperconjugation | Decreases electrophilicity (increases electron density) | Disfavored | p-Tolualdehyde |

| Gem-dicarboxylate | -I effect | Increases electrophilicity of adjacent carbons | Activates molecule for specific transformations | Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate |

In transition metal-catalyzed reactions, the ligands coordinated to the metal center are crucial in dictating the chemo-, regio-, and stereoselectivity. mdpi.com The steric and electronic properties of ligands can be fine-tuned to control the outcome of catalytic transformations involving substrates like this compound. mdpi.comrsc.org

Ligand choice can dramatically alter reaction rates and selectivity. For example, in rhodium-catalyzed Pauson-Khand reactions, switching from no phosphorus ligand to a (R)-BINAP ligand can cause a nearly 3,000-fold increase in the reaction rate. This demonstrates that phosphorus ligands can accelerate catalysis. The geometry and secondary coordination sphere of the ligand can also play a crucial role in determining the identity of metallacyclic intermediates, which in turn governs the reaction pathway. nih.gov For instance, in alkyne metathesis catalyzed by molybdenum or tungsten alkylidynes, the choice of a siloxide podand-supported ligand can determine whether a metallacyclobutadiene or a more stable metallatetrahedrane intermediate is formed. nih.gov This control over intermediate formation is key to achieving the desired product selectivity. Non-classic reductive elimination between a covalent ligand and a dative ligand can also be facilitated by ligand choice, enabling catalytic reactions that are difficult to achieve via classic pathways. rsc.orgdntb.gov.ua

| Entry | Ligand | Ligand/Rh Ratio | Rate (s⁻¹) | Relative Rate Increase |

|---|---|---|---|---|

| 1 | None | - | 6.39 × 10⁻⁷ | 1 |

| 2 | (R)-BINAP | 1.1 | 1.88 × 10⁻³ | ~2942x |

| 3 | (S)-MonoPhos | 1.1 | 1.10 × 10⁻⁴ | ~172x |

| 4 | (S)-MonoPhos | 2.2 | 1.15 × 10⁻⁴ | ~180x |

Transition State Analysis and Reaction Pathways

Understanding the transition states and intermediates along a reaction pathway is essential for elucidating reaction mechanisms. Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for this purpose. escholarship.org

Computational studies provide detailed pictures of the transition state structures and their associated energy barriers in cycloaddition reactions. escholarship.org For a reaction involving dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with an aromatic aldehyde mediated by TaCl₅, quantum chemical modeling was used to investigate the key step of cyclopropane (B1198618) ring-opening. nih.govresearchgate.net Using the B3LYP/6-31G(d)/LanL2DZ method, the activation barrier for the reaction between formaldehyde (B43269) and a complex of dimethyl 1-phenylcyclopropane-1,1-dicarboxylate with TaCl₄⁺ was calculated to be 14.56 kcal/mol. nih.gov This computational result supports the proposed mechanism where the large steric bulk of the aryl group and the tantalum-containing unit favor a trans location in the transition state. nih.gov

In other complex cycloadditions, such as those between tropone-3,4-dimethylester and cyclopentadiene, DFT calculations have revealed that reactions can proceed through ambimodal transition states. researchgate.netrsc.org These transition states can lead to a web of different products through various pericyclic interconversion pathways, highlighting the complexity that can arise from subtly different transition state geometries. researchgate.netrsc.org

| Reactants | Reaction Type | Computational Method | Calculated Activation Barrier (ΔG‡) | Reference |

|---|---|---|---|---|

| Dimethyl 1-phenylcyclopropane-1,1-dicarboxylate-TaCl₄⁺ + Formaldehyde | Ring-opening/Addition | B3LYP/6-31G(d)/LanL2DZ | 14.56 kcal/mol | nih.gov |

| Tropone diester + Cyclopentadiene | [8+2] Cycloaddition (TS-1) | CBS-QB3 | 20.1 kcal/mol | rsc.org |

| Tropone diester + Cyclopentadiene | [4+2] Cycloaddition (TS-4) | CBS-QB3 | 20.8 kcal/mol | rsc.org |

The identification and analysis of intermediates are critical to confirming a proposed catalytic cycle. In the TaCl₅-mediated reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, a plausible mechanism involves several key intermediates. nih.govresearchgate.net The reaction is initiated by the formation of complex A (between the cyclopropane and TaCl₅) and intermediate B (an active carbocation from the aldehyde and TaCl₅). These combine to form intermediate C , which then undergoes the key cyclopropane ring-opening step to form D . Subsequent intramolecular reaction and substitution steps proceed through intermediates E and G to yield the final product. nih.gov In the absence of an aldehyde, the reaction proceeds through a different pathway, forming dimethyl 2-(2-chloro-2-phenylethyl)malonate, highlighting the crucial role of these intermediates in directing the reaction course. nih.govresearchgate.net Similarly, in palladium-catalyzed cycloisomerization reactions, intermediates such as Pd-hydride species and subsequent organopalladium adducts formed after carbopalladation are central to the catalytic cycle. nih.gov

| Intermediate | Description | Role in Catalytic Cycle |

|---|---|---|

| A | Complex of dimethyl 2-arylcyclopropane-1,1-dicarboxylate and TaCl₅ | Activated substrate |

| B | Active carbocation from aromatic aldehyde and TaCl₅ | Electrophilic species |

| C | Adduct of intermediates A and B | Precursor to ring-opening |

| D | Ring-opened species | Key intermediate post-ring-opening |

| E | Cyclized intermediate | Forms the new cyclohexane (B81311) ring |

| G | Chlorinated intermediate | Precursor to the final product after Sₙ2 substitution |

Palladium Hydride Species in Cycloisomerization Mechanisms

Palladium hydride (Pd-H) species are key intermediates in a wide range of catalytic reactions, including the cycloisomerization of enynes and diynes. nih.govnih.gov These reactions provide efficient routes to complex cyclic and polycyclic structures. The general mechanism for the cycloisomerization of 1,6-diynes, for example, involves a cascade process initiated by the addition of a Pd-hydride species to one of the alkyne moieties. nih.gov

This initial hydropalladation step is followed by an intramolecular carbopalladation, where the newly formed vinylpalladium species attacks the second alkyne. The cascade is often terminated by a C(sp²)–H bond activation step, which regenerates the active catalyst and furnishes the cyclized product. nih.gov The formation of the crucial Pd-hydride intermediate can be achieved from various precursors, such as ammonium (B1175870) halide salts. nih.gov The reactivity and chemoselectivity of the palladium hydride species can be modulated, for instance by using visible light, which can enhance its hydricity and switch the selectivity of the initial hydropalladation step, enabling difunctionalization reactions instead of simple hydrofunctionalization. nih.gov The functional groups on the enyne substrate can also control the reaction pathway, leading to divergent cycloisomerization outcomes and the synthesis of different heterocyclic products like pyrroles or cyclopentenes from the same starting material. researchgate.netrsc.org

Radical Reaction Pathways and Propagation

While specific studies detailing the radical reaction pathways of this compound are not extensively documented in publicly available literature, the mechanistic principles of free-radical reactions on cycloalkanes can be applied to elucidate potential pathways. Radical reactions are characterized by a three-step process: initiation, propagation, and termination. For alkanes and their derivatives, a common radical reaction is halogenation, typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orglibretexts.org

Initiation: The process would begin with the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to generate two bromine radicals.

Br₂ + hν → 2 Br•

Propagation: The propagation phase involves a chain reaction where a bromine radical abstracts a hydrogen atom from the cyclopentane ring of this compound to form a cyclopentyl radical and hydrogen bromide. The cyclopentyl radical then reacts with another molecule of the halogen to form a halogenated product and a new halogen radical, which continues the chain.

There are three distinct positions on the cyclopentane ring from which a hydrogen atom can be abstracted, leading to the formation of different radical intermediates. The stability of these radicals will influence the product distribution. The expected order of stability for carbon radicals is tertiary > secondary > primary. In the case of this compound, all abstractable hydrogens are on secondary carbon atoms. However, the proximity of the electron-withdrawing ester groups can influence the stability of the resulting radicals.

The possible radical intermediates are:

C2-radical: Formed by abstraction of a hydrogen atom from the carbon adjacent to the quaternary carbon.

C3-radical: Formed by abstraction of a hydrogen atom from the carbon beta to the quaternary carbon.

The subsequent reaction of these radicals with a halogen molecule would lead to the corresponding monohalogenated products.

Termination: The chain reaction is terminated by the combination of any two radical species, for example:

Br• + Br• → Br₂ R• + Br• → R-Br R• + R• → R-R

The following table outlines the potential propagation steps and the resulting monohalogenated products.

| Step | Reactants | Products | Description |

| 1a | This compound + Br• | C2-radical + HBr | Hydrogen abstraction from the C2 position. |

| 1b | This compound + Br• | C3-radical + HBr | Hydrogen abstraction from the C3 position. |

| 2a | C2-radical + Br₂ | Dimethyl 2-bromocyclopentane-1,1-dicarboxylate + Br• | Halogenation at the C2 position. |

| 2b | C3-radical + Br₂ | Dimethyl 3-bromocyclopentane-1,1-dicarboxylate + Br• | Halogenation at the C3 position. |

Solvent and Temperature Effects on Reaction Mechanisms

Direct experimental data on the solvent and temperature effects specifically on the radical reaction mechanisms of this compound is scarce. However, insights can be drawn from general principles of organic chemistry and studies on analogous reactions, such as the Dieckmann condensation, which is an intramolecular cyclization of diesters to form β-keto esters and is a key method for forming five-membered rings from pimelate (B1236862) esters. numberanalytics.comnumberanalytics.comnumberanalytics.com Although the Dieckmann condensation is an ionic reaction, the factors influencing the efficiency of ring closure can provide a useful analogy.

Solvent Effects: The choice of solvent can significantly impact the rate and yield of a reaction by influencing the stability of reactants, intermediates, and transition states. In the context of intramolecular cyclization reactions like the Dieckmann condensation, polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often employed. numberanalytics.comnumberanalytics.com These solvents are effective at solvating the charged intermediates (enolates in the case of the Dieckmann condensation) without participating in hydrogen bonding, which can stabilize the transition state and facilitate the reaction. For radical reactions, the solvent's role is generally less pronounced than in ionic reactions but can still be a factor. The solvent can influence the solubility of reactants and the conformational equilibrium of the substrate, which in turn can affect the ease of cyclization. Some studies have even explored solvent-free conditions for Dieckmann condensations, which can be efficient and environmentally friendly.

Temperature Effects: Temperature is a critical parameter in controlling the outcome of chemical reactions. Higher temperatures generally increase the reaction rate by providing the necessary activation energy. However, elevated temperatures can also lead to an increase in side reactions and a decrease in selectivity. numberanalytics.comnumberanalytics.com In the context of cyclization reactions, there is often an optimal temperature range to maximize the yield of the desired cyclic product while minimizing competing intermolecular reactions or decomposition. For instance, in the Dieckmann condensation, careful temperature control is crucial to prevent side reactions. numberanalytics.com It is plausible that for any potential intramolecular radical cyclization involving a derivative of this compound, a similar temperature dependence would be observed, where an optimal temperature would exist to favor the formation of the five-membered ring.

The following table summarizes the general effects of solvent and temperature on intramolecular cyclization reactions, using the Dieckmann condensation as a model.

| Parameter | General Effect on Intramolecular Cyclization | Rationale |

| Solvent Polarity | Polar aprotic solvents often favor the reaction. | Stabilization of charged intermediates and transition states. |

| Solvent Protic/Aprotic Nature | Aprotic solvents are generally preferred for base-catalyzed reactions. | Protic solvents can interfere with the base or charged intermediates. |

| Temperature | Increased temperature generally increases the reaction rate but can decrease selectivity. | Provides activation energy but may also promote side reactions and decomposition. |

It is important to note that these are general principles, and the specific effects of solvent and temperature would need to be determined experimentally for the radical reactions of this compound.

Advanced Analytical and Spectroscopic Characterization in Research of Dimethyl Cyclopentane 1,1 Dicarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of Dimethyl cyclopentane-1,1-dicarboxylate in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The proton (¹H) NMR spectrum of this compound provides valuable information about the number of different types of protons and their connectivity. The spectrum is characterized by distinct signals corresponding to the methoxy (B1213986) and cyclopentane (B165970) ring protons.

The six protons of the two equivalent methoxy groups (-OCH₃) are expected to appear as a sharp singlet, typically in the range of δ 3.6-3.8 ppm. In one reported synthesis, this signal was observed at 3.72 ppm.

The eight protons of the cyclopentane ring are chemically non-equivalent and would theoretically give rise to more complex splitting patterns. The protons on the carbons adjacent to the quaternary carbon (C2 and C5) are expected to resonate at a different chemical shift than the protons on the carbon further away (C3 and C4). A patent document reports multiplets for the cyclopentane protons at approximately δ 2.17-2.21 ppm and δ 1.67-1.71 ppm. The integration of these signals would correspond to a 4H:4H ratio. A detailed analysis of the coupling constants (J-values) between adjacent protons would further confirm the cyclopentane ring structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | 3.6 - 3.8 | Singlet | 6H |

| Cyclopentane (-CH₂-) | 1.6 - 2.3 | Multiplet | 8H |

The carbon-13 (¹³C) NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of five distinct carbon signals are expected in the proton-decoupled spectrum, corresponding to the five unique carbon environments.

The carbonyl carbons of the two equivalent ester groups are expected to appear significantly downfield, typically in the region of δ 170-175 ppm. The quaternary carbon (C1) of the cyclopentane ring, bonded to the two carboxylate groups, would also be found downfield, though typically less so than the carbonyl carbons. The carbons of the methoxy groups would resonate in the range of δ 50-55 ppm. The methylene (B1212753) carbons of the cyclopentane ring would appear in the upfield region of the spectrum, with the carbons adjacent to the quaternary center (C2 and C5) likely having a slightly different chemical shift from the more distant carbons (C3 and C4).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Quaternary (C1) | 55 - 65 |

| Methoxy (-OCH₃) | 50 - 55 |

| Cyclopentane (-CH₂-) | 20 - 40 |

Isotopic labeling, where an atom in the molecule is replaced by one of its isotopes (e.g., replacing ¹H with ²H or ¹³C with a ¹³C-enriched atom), is a powerful technique used in conjunction with NMR to elucidate reaction mechanisms and to aid in the assignment of complex spectra. While specific isotopic labeling studies on this compound are not extensively reported in the literature, the principles of this methodology are broadly applicable.

For instance, if the synthesis of this compound was performed using a deuterated solvent, exchangeable protons would be replaced by deuterium, leading to the disappearance of their corresponding signals in the ¹H NMR spectrum. However, in this molecule, there are no readily exchangeable protons.

Alternatively, using a ¹³C-labeled precursor, such as ¹³C-labeled dimethyl malonate, in the synthesis would result in a this compound molecule with enhanced signals for the corresponding carbon atoms in the ¹³C NMR spectrum. This would definitively confirm the origin of these carbon atoms in the final product. Such studies are invaluable for mechanistic investigations of the cyclization reaction.

Infrared (IR) Spectroscopy for Ester Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups in a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the two ester functionalities. This band is typically observed in the region of 1750-1730 cm⁻¹.

In addition to the carbonyl stretch, the C-O single bond stretching vibrations of the ester groups would also be present, typically appearing as strong bands in the fingerprint region between 1300 and 1000 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic protons of the cyclopentane ring and the methoxy groups, which are expected in the 2950-2850 cm⁻¹ region. The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, which is important for assessing the purity of the final product.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1750 - 1730 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Stereochemical Ambiguity Resolution

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is often isolated as an oil at room temperature, it may be possible to obtain single crystals suitable for X-ray diffraction analysis under specific conditions, such as at low temperatures.

A successful crystallographic analysis would provide a wealth of information, including bond lengths, bond angles, and the conformation of the cyclopentane ring in the solid state. This technique would be particularly valuable for resolving any stereochemical ambiguities, although in the case of this achiral molecule, its primary role would be to provide an unambiguous confirmation of the connectivity and solid-state packing. To date, the crystal structure of this compound has not been reported in the crystallographic literature.

Chromatographic Techniques in Reaction Monitoring and Product Purity Assessment

Chromatographic techniques are essential tools for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a simple and rapid technique used for qualitative monitoring of reactions. By spotting a small amount of the reaction mixture on a TLC plate and eluting it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product can be visualized. The relative retention factors (Rf values) of the spots provide an indication of the polarity of the components.

Column Chromatography is a preparative technique used for the purification of the synthesized this compound. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent mixture. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile compounds like this compound. The compound is vaporized and passed through a column with a stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment. Coupling GC with a mass spectrometer (GC-MS) provides both retention time data and mass spectral data, further confirming the identity of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) can also be employed for the analysis of this compound. This technique is particularly useful for monitoring reactions involving less volatile starting materials or products. A solution of the sample is pumped through a column packed with a stationary phase under high pressure. The retention time and peak area provide qualitative and quantitative information, respectively. For instance, the alkylation of dimethyl malonate to form the target compound could be monitored by observing the disappearance of the malonate peak and the emergence of the product peak in the HPLC chromatogram.

Gas Chromatography (GC) for Homogeneity and Yield Determination

Gas Chromatography is a cornerstone technique for assessing the purity and quantifying the yield of volatile and thermally stable compounds like this compound. In the context of its synthesis, typically through the alkylation of dimethyl malonate with 1,4-dibromobutane (B41627), GC analysis is employed to ascertain the conversion of starting materials and the formation of the desired product, as well as to identify any byproducts.

Detailed Research Findings:

The homogeneity of this compound can be determined by the presence of a single, sharp peak in the gas chromatogram under optimized conditions. The yield can be calculated by integrating the peak area of the product and comparing it to that of an internal standard of a known concentration.

Hypothetical GC Analysis Parameters:

Based on the analysis of analogous diesters, a hypothetical set of GC parameters for analyzing this compound is presented below.

| Parameter | Value |

| Column | Capillary column (e.g., HP-5, 30 m x 0.25 mm) |

| Stationary Phase | 5% Phenyl Methyl Siloxane |

| Injector Temp. | 250 °C |

| Detector Temp. | 280 °C (FID) |

| Oven Program | 100 °C (2 min), ramp to 250 °C at 10 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Injection Volume | 1 µL |

| Expected Ret. Time | ~12-15 minutes |

High-Performance Liquid Chromatography (HPLC) for Reaction Progress

High-Performance Liquid Chromatography is a powerful technique for monitoring the progress of organic reactions, particularly when the reactants, intermediates, and products exhibit different polarities. In the synthesis of this compound, HPLC can be used to track the consumption of the starting materials (e.g., dimethyl malonate) and the appearance of the product over time.

Detailed Research Findings:

The application of HPLC for monitoring the synthesis of various dicarboxylic acid derivatives is well-documented. For example, the progress of a reaction to synthesize cyclopentane-1,2-dicarboximide was monitored by HPLC, with the reaction being terminated when the amount of starting material fell below 0.2%. chemicalbook.com Similarly, the enantioselective alkylation of malonates to produce chiral products has been monitored using chiral HPLC to determine enantioselectivity. nih.govresearchgate.netfrontiersin.org

For this compound, a reversed-phase HPLC method would be suitable. The non-polar nature of the cyclopentane ring combined with the polar ester groups allows for good separation on a C18 column using a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727).

Hypothetical HPLC Method Parameters:

A plausible HPLC method for monitoring the synthesis of this compound is outlined in the table below.

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, a kinetic profile of the reaction can be constructed, allowing for the determination of the optimal reaction time and conditions.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a synthesized compound and for obtaining structural information through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it provides a powerful tool for the identification of compounds in a mixture.

Detailed Research Findings:

Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH3), which would result in a fragment at m/z 155. libretexts.org Another characteristic fragmentation is the McLafferty rearrangement, if sterically feasible, which involves the transfer of a gamma-hydrogen and the elimination of a neutral molecule. For gem-dicarboxylates, the loss of a carbomethoxy group (•COOCH3) would lead to a significant fragment at m/z 127. Further fragmentation of the cyclopentane ring is also expected. The fragmentation of TMS-derivatized dicarboxylic acids often involves the loss of a TMS group followed by decarboxylation. nih.gov

Predicted Mass Spectral Fragmentation Data:

Based on the general fragmentation patterns of esters and cyclic compounds, the following table outlines the predicted major fragments for this compound in an electron ionization mass spectrum.

| m/z | Predicted Fragment Ion | Proposed Structure/Loss |

| 186 | [M]+• | Molecular Ion |

| 155 | [M - OCH3]+ | Loss of a methoxy radical |

| 127 | [M - COOCH3]+ | Loss of a carbomethoxy radical |

| 99 | [C5H7O2]+ | Further fragmentation |

| 69 | [C5H9]+ | Cyclopentyl cation |

| 59 | [COOCH3]+ | Carbomethoxy cation |

This predicted fragmentation pattern would serve as a valuable reference for the identification and structural confirmation of this compound in experimental settings.

Computational and Theoretical Chemistry Studies of Dimethyl Cyclopentane 1,1 Dicarboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic properties and predict the reactivity of molecular systems. iiste.org By calculating the electron density, DFT methods can determine the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity. mdpi.com A low HOMO-LUMO energy gap generally indicates higher reactivity. chemrevlett.com

From these orbital energies, key reactivity descriptors can be calculated to provide a quantitative measure of chemical behavior. These concepts, derived from conceptual DFT, help in elucidating chemical reactivity and site selectivity. iiste.org

Table 1: Conceptual DFT-Based Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The ability of a molecule to lose an electron. iiste.org |

| Electron Affinity (A) | A ≈ -ELUMO | The capacity of a molecule to accept an electron. iiste.org |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

While specific DFT studies on Dimethyl cyclopentane-1,1-dicarboxylate are not extensively detailed in available literature, research on analogous compounds provides significant insight. For instance, in a study on the TaCl₅-mediated reaction of a structurally similar compound, Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, DFT calculations at the B3LYP/6-31G(d)/LanL2DZ level were employed to model the reaction mechanism. nih.gov These calculations helped to elucidate the electronic changes occurring during key steps of the reaction, such as the opening of the cyclopropane (B1198618) ring. nih.gov Such an approach for this compound would involve analyzing its HOMO-LUMO gap and the distribution of these orbitals to predict which sites are most susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic efforts.

Ab Initio Calculations for Reaction Pathways, Transition States, and Intermediates

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping detailed reaction pathways. They allow for the precise location and characterization of transition states (the highest energy point along a reaction coordinate) and intermediates (stable species formed during a reaction).

A computational investigation into the decarboxylation of a related precursor, 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, illustrates this application. researchgate.net In that study, ab initio calculations were used to research the reaction pathway, identifying the transition states and endiol intermediates involved. researchgate.net The calculations revealed a concerted mechanism for the C-C bond breaking and O-H bond formation via a six-membered ring transition state. researchgate.net

A key finding was that while the energy difference between the two reactant conformers and the two corresponding transition states was small (approximately 1.1 kcal/mol), the energy difference between the final stereoisomeric products ((R,R) vs. (S,R)) was much larger (7.39 kcal/mol). researchgate.net This demonstrates that the stereochemical outcome of the reaction is determined not only by the stability of the transition states but also significantly by the thermodynamic stability of the final products. researchgate.net The trans isomer was found to be favored due to reduced steric hindrance. researchgate.net

Table 2: Calculated Energy Differences in the Decarboxylation of a Cyclopentene (B43876) Dicarboxylic Acid Derivative researchgate.net

| Species | Energy Difference (kcal/mol) |

|---|---|

| Reactants (R1 vs. R2) | 1.1 |

| Transition States (TS1 vs. TS2) | ~1.1 |

Applying similar ab initio methods to reactions involving this compound could provide a detailed understanding of its reaction mechanisms, predict activation barriers, and identify transient intermediates that are difficult to observe experimentally.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is particularly useful for conformational analysis, as it can explore the potential energy surface of a molecule to identify its stable conformations and the pathways for interconversion between them. nih.gov Understanding the dynamic behavior and conformational changes of molecules is essential for comprehending their biological and chemical roles. nih.gov

For a molecule like this compound, the five-membered cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the "envelope" and "twist" forms. The two ester groups attached to the same carbon atom also have rotational freedom. MD simulations can model the dynamic behavior of the ring and the side chains, revealing the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are powerful tools for studying intermolecular interactions. By simulating the molecule in a solvent box (e.g., water, methanol), one can analyze how solvent molecules arrange around the solute and calculate properties like the radial distribution function to understand solvation shells. These simulations can also model the interaction of this compound with other molecules, which is crucial for understanding its behavior in complex mixtures or its binding to a receptor site.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding, π-Hydrogen Interaction)

While this compound itself lacks the classic functional groups for strong intramolecular hydrogen bonding (like a hydroxyl group), computational methods can probe for weaker interactions that influence conformation and reactivity. These can include weak C-H···O hydrogen bonds, where a carbon-bound hydrogen interacts with the oxygen of a carbonyl group.

Computational studies on related molecules have shown that intramolecular interactions can play a significant role in determining reaction outcomes. researchgate.net For example, in the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, it was noted that while steric hindrance was the primary factor determining product stereochemistry, intramolecular forces such as hydrogen bonding and π-hydrogen interactions also contribute to a certain extent. researchgate.net A π-hydrogen interaction would involve an interaction between a C-H bond and the π-system of an aromatic ring, which would be relevant in derivatives of the parent compound.

To analyze these weak interactions, computational techniques such as the Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are often employed. These methods can identify and quantify the strength and nature of such non-covalent interactions, providing a deeper understanding of the factors that stabilize certain molecular conformations or transition states. chemrevlett.com

Computational Modeling of Catalytic Systems and Selectivity